molecular formula C11H16O3 B1404359 (3-Hydroxymethyl-5-isopropoxyphenyl)-methanol CAS No. 1823335-34-7

(3-Hydroxymethyl-5-isopropoxyphenyl)-methanol

Cat. No.: B1404359
CAS No.: 1823335-34-7
M. Wt: 196.24 g/mol
InChI Key: BIUDQRINMVEZCH-UHFFFAOYSA-N
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Description

(3-Hydroxymethyl-5-isopropoxyphenyl)-methanol is an organic compound with the molecular formula C11H16O3 It is known for its unique structure, which includes a hydroxymethyl group and an isopropoxy group attached to a phenyl ring

Scientific Research Applications

(3-Hydroxymethyl-5-isopropoxyphenyl)-methanol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Hydroxymethyl-5-isopropoxyphenyl)-methanol typically involves the reaction of 3-hydroxymethylphenol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxymethyl-5-isopropoxyphenyl)-methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or sodium methoxide.

Major Products Formed

    Oxidation: Formation of (3-carboxy-5-isopropoxyphenyl)-methanol.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (3-Hydroxymethyl-5-isopropoxyphenyl)-methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The isopropoxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (3-Hydroxymethyl-5-methoxyphenyl)-methanol
  • (3-Hydroxymethyl-5-ethoxyphenyl)-methanol
  • (3-Hydroxymethyl-5-propoxyphenyl)-methanol

Uniqueness

(3-Hydroxymethyl-5-isopropoxyphenyl)-methanol is unique due to the presence of the isopropoxy group, which imparts distinct chemical and physical properties compared to its analogs

Properties

IUPAC Name

[3-(hydroxymethyl)-5-propan-2-yloxyphenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-8(2)14-11-4-9(6-12)3-10(5-11)7-13/h3-5,8,12-13H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUDQRINMVEZCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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